2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is an organic compound with a complex structure that includes an ethylphenoxy group, a morpholinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethylphenol and 3-chloropropylamine.
Etherification: 4-ethylphenol is reacted with a suitable alkylating agent to form 4-ethylphenoxy.
Amidation: The 4-ethylphenoxy compound is then reacted with 3-chloropropylamine to introduce the propylamine chain.
Morpholine Introduction: The final step involves the reaction of the intermediate with morpholine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents would be selected to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include 4-ethylphenoxyacetic acid or 4-ethylphenoxyacetaldehyde.
Reduction: Products include 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]amine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure allows it to act as a probe in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]amine
- 2-(4-ethylphenoxy)acetamide
- N-[3-(morpholin-4-yl)propyl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-ethylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various research and industrial contexts.
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-2-15-4-6-16(7-5-15)22-14-17(20)18-8-3-9-19-10-12-21-13-11-19/h4-7H,2-3,8-14H2,1H3,(H,18,20) |
InChI Key |
KWRMCSCCXOPZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
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